Schizandrin

Overview

Description

Schizandrin, also known as Schisandrin, is a bioactive lignan compound predominantly found in the fruit of the Schisandra chinensis plant. This plant, commonly referred to as the “five-flavored fruit,” has been utilized in traditional Chinese medicine for thousands of years. This compound is renowned for its diverse pharmacological properties, including sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory effects .

Mechanism of Action

Target of Action

Schisandrin primarily targets various proteins and enzymes involved in cellular signaling pathways. For instance, it has been found to interact with the JAK2/STAT3 signaling pathway , PI3K/Akt pathway , and NLRP1 . These targets play crucial roles in cellular processes such as inflammation, apoptosis, and cell cycle regulation .

Mode of Action

Schisandrin interacts with its targets to induce various cellular changes. For instance, it has been shown to inhibit the JAK2/STAT3 signaling pathway, thereby reducing cardiomyocyte apoptosis . It also inhibits the PI3K/Akt pathway and concurrently suppresses NOX2 expression . Furthermore, it has been proposed to ameliorate cognitive deficits in Alzheimer’s disease mice through the inhibition of NLRP1-mediated neuronal pyroptosis and neuronal apoptosis .

Biochemical Pathways

Schisandrin affects several biochemical pathways. For instance, it has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth . It also inhibits the JAK2/STAT3 signaling pathway, which plays a role in inflammation and cell death . Moreover, it has been suggested to inhibit NLRP1, a component of the inflammasome, thereby affecting the inflammatory response .

Pharmacokinetics

The bioavailability of Schisandrin is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . This means that a significant portion of Schisandrin is metabolized in the liver and intestines before it reaches systemic circulation. Therefore, strategies to improve its bioavailability could enhance its therapeutic potential.

Result of Action

The interaction of Schisandrin with its targets and the subsequent changes in cellular processes result in various molecular and cellular effects. For instance, it has been shown to reduce cardiomyocyte apoptosis, thereby potentially protecting against myocardial injury . It also exhibits neuroprotective effects, as suggested by its ability to ameliorate cognitive deficits in Alzheimer’s disease mice .

Biochemical Analysis

Biochemical Properties

Schisandrin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Schisandrin has been shown to activate the PI3K/Akt pathway, which is crucial for cell survival and metabolism . Additionally, it inhibits the expression of NOX2, an enzyme involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress . Schisandrin also interacts with cytochrome P450 enzymes, influencing drug metabolism and detoxification processes .

Cellular Effects

Schisandrin exerts various effects on different cell types and cellular processes. It has been found to protect hepatocytes from damage by reducing oxidative stress and inflammation . In cardiomyocytes, Schisandrin activates the PI3K/Akt pathway, promoting cell survival and reducing apoptosis . Schisandrin also influences cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and immune responses . Furthermore, Schisandrin modulates gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, Schisandrin exerts its effects through various mechanisms. It binds to and inhibits the activity of NOX2, reducing the production of ROS and oxidative stress . Schisandrin also activates the PI3K/Akt pathway by binding to its receptors, leading to downstream signaling events that promote cell survival and metabolism . Additionally, Schisandrin modulates the activity of cytochrome P450 enzymes, affecting drug metabolism and detoxification . These molecular interactions contribute to the compound’s diverse pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Schisandrin have been observed to change over time. Schisandrin is relatively stable, but its bioavailability can be affected by hepatic and intestinal first-pass metabolism . Over time, Schisandrin can degrade, leading to a reduction in its pharmacological effects . Long-term studies have shown that Schisandrin can have sustained protective effects on cellular function, particularly in hepatocytes and cardiomyocytes .

Dosage Effects in Animal Models

The effects of Schisandrin vary with different dosages in animal models. At low to moderate doses, Schisandrin has been shown to exert protective effects on the liver and heart . At high doses, Schisandrin can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of Schisandrin plateau at certain dosages, and higher doses do not result in increased benefits .

Metabolic Pathways

Schisandrin is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, influencing the metabolism of various drugs and endogenous compounds . Schisandrin also affects metabolic flux, altering the levels of metabolites involved in oxidative stress and inflammation . These interactions contribute to the compound’s overall pharmacological profile.

Transport and Distribution

Within cells and tissues, Schisandrin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Schisandrin can accumulate in specific tissues, such as the liver and heart, where it exerts its pharmacological effects . The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

Schisandrin’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant and protective effects . Schisandrin’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These subcellular interactions are essential for the compound’s pharmacological actions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Schizandrin involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of dibenzocyclooctadiene lignans as precursors. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to facilitate the formation of the desired lignan structure .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from the dried fruit of Schisandra chinensis. The extraction process utilizes solvents such as ethanol or methanol to isolate the lignan compounds. Subsequent purification steps, including chromatography, are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Schizandrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties or to study its behavior under different conditions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to introduce oxygen-containing functional groups into the this compound molecule.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different pharmacological activities .

Scientific Research Applications

Chemistry: Schizandrin serves as a model compound for studying lignan biosynthesis and its chemical properties.

Biology: It is used to investigate its effects on cellular processes, including apoptosis, inflammation, and oxidative stress.

Medicine: this compound has shown promise in treating liver diseases, neurodegenerative disorders, and as an anti-cancer agent.

Comparison with Similar Compounds

- Schizandrin B

- Schisantherin A

- Schisantherin B

- Schisanhenol

- Deoxyschisandrin

- Gomisin A

This compound’s unique combination of properties and its extensive use in traditional and modern medicine highlight its significance as a valuable bioactive compound.

Properties

CAS No. |

7432-28-2 |

|---|---|

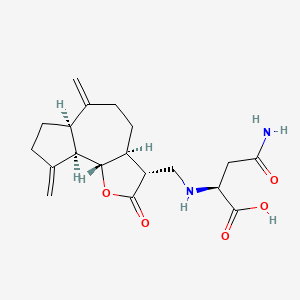

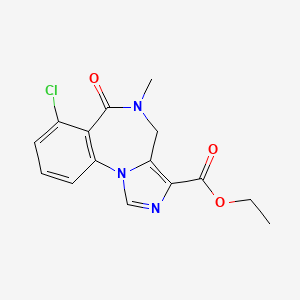

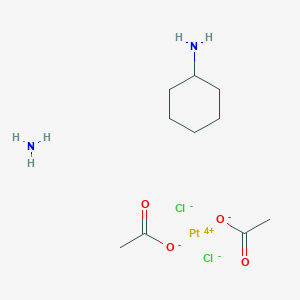

Molecular Formula |

C24H32O7 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol |

InChI |

InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24+/m0/s1 |

InChI Key |

YEFOAORQXAOVJQ-RKNYENMMSA-N |

SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@]1(C)O)OC)OC)OC)OC)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |

Appearance |

Solid powder |

Pictograms |

Irritant; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Schizandrin; Gomisins; Magnolia Vine; Omija; Schisandrol A; Schizandrol A; Wuweizins; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)